molecular formula C6H10ClNO2 B13638091 (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride

(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride

Cat. No.: B13638091
M. Wt: 163.60 g/mol
InChI Key: GCJZMVDWTJHFJU-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride is a chiral compound that features a furan ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with furan-2-carbaldehyde.

    Reduction: The furan-2-carbaldehyde is reduced to (S)-1-(furan-2-yl)ethan-1-ol using a suitable reducing agent such as sodium borohydride.

    Amination: The (S)-1-(furan-2-yl)ethan-1-ol is then subjected to amination using ammonia or an amine source under appropriate conditions to yield (S)-2-Amino-2-(furan-2-YL)ethan-1-OL.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

(2S)-2-amino-2-(furan-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H/t5-;/m0./s1

InChI Key

GCJZMVDWTJHFJU-JEDNCBNOSA-N

Isomeric SMILES

C1=COC(=C1)[C@H](CO)N.Cl

Canonical SMILES

C1=COC(=C1)C(CO)N.Cl

Origin of Product

United States

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